![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)
1-[2-(Aminomethyl)butyl]-3-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)butyl]-3-bromobenzene is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . It is also known by its IUPAC name, 2-(3-bromobenzyl)-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a benzene ring and an aminomethylbutyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-[2-(Aminomethyl)butyl]-3-bromobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-bromobenzyl chloride followed by a nucleophilic substitution reaction with 1-butanamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[2-(Aminomethyl)butyl]-3-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation Reactions: The aminomethylbutyl group can be oxidized to form corresponding amides or nitriles. Reagents like potassium permanganate or chromium trioxide are often used for these oxidation reactions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenols, while oxidation reactions with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)butyl]-3-bromobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine and bromine functionalities. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-[2-(Aminomethyl)butyl]-3-bromobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the aminomethylbutyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from nucleophilic substitution reactions in organic synthesis to interactions with biological macromolecules in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Aminomethyl)butyl]-3-bromobenzene can be compared with other similar compounds, such as:
1-[2-(Aminomethyl)butyl]-4-bromobenzene: This compound has a similar structure but with the bromine atom in the para position. The positional isomerism can lead to differences in reactivity and applications.
1-[2-(Aminomethyl)butyl]-3-chlorobenzene: The substitution of bromine with chlorine can affect the compound’s reactivity and the types of reactions it undergoes.
1-[2-(Aminomethyl)butyl]-3-fluorobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

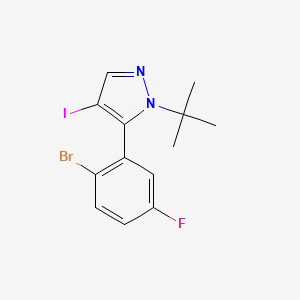
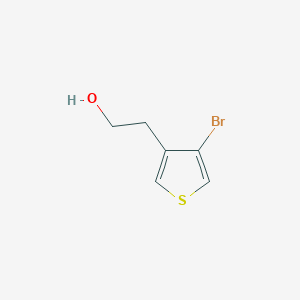
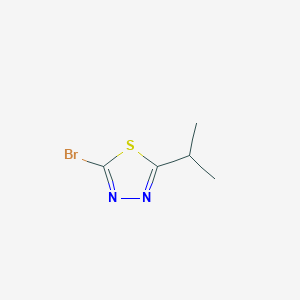
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
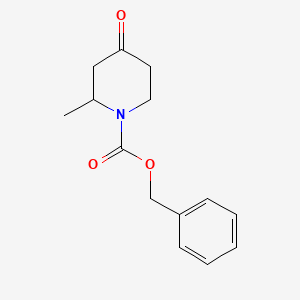
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
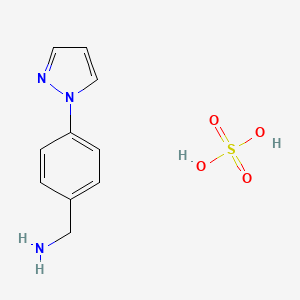
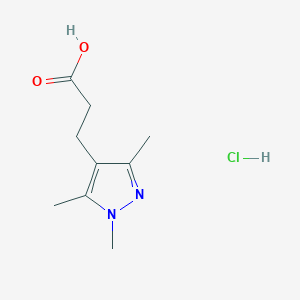
![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
